2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carbonitrile
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Overview
Description
2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide is an organic compound with the molecular formula C7H10N2O. It is known for its applications in various scientific fields, particularly in the study of free radicals and oxidative stress. This compound is a nitrone spin trap, which means it can react with free radicals to form stable adducts, making it useful in electron spin resonance (ESR) spectroscopy .
Preparation Methods
The synthesis of 2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide typically involves the reaction of pyrroline with dimethylamine to form 5,5-dimethyl-1-pyrroline. This intermediate is then oxidized using oxygen under controlled conditions to produce the desired N-oxide . The reaction often requires organic solvents such as methanol or dichloromethane and catalysts like silver chloride. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced, although specific conditions and reagents for this reaction are less commonly reported.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophilic reagents.
Common reagents used in these reactions include oxygen for oxidation and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions but often involve modifications to the pyrroline ring or the cyano group.
Scientific Research Applications
2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide has several scientific research applications:
Chemistry: It is used as a spin-trapping agent in ESR spectroscopy to detect and study free radicals.
Biology: The compound is employed in studies of oxidative stress and cellular responses to free radicals.
Industry: It can be used in the development of sensors for detecting metal ions and other analytes.
Mechanism of Action
The primary mechanism of action for 2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide involves its ability to trap free radicals. When it encounters a free radical, it forms a stable adduct, which can then be detected and analyzed using ESR spectroscopy. This trapping mechanism helps in reducing oxidative damage and studying the effects of free radicals on biological systems . The compound also influences various molecular pathways, including the expression of heme oxygenase-1 and inducible nitric oxide synthase .
Comparison with Similar Compounds
2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide is unique among nitrone spin traps due to its specific structure and reactivity. Similar compounds include:
5,5-Dimethyl-1-pyrroline N-oxide: Another nitrone spin trap with similar applications but different reactivity and stability.
3,4-Dihydro-2,2-dimethyl-2H-pyrrole 1-oxide: A related compound with comparable spin-trapping properties.
The uniqueness of 2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide lies in its cyano group, which can influence its reactivity and the types of radicals it can trap.
Properties
CAS No. |
58134-13-7 |
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Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5,5-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carbonitrile |
InChI |
InChI=1S/C7H10N2O/c1-7(2)4-3-6(5-8)9(7)10/h3-4H2,1-2H3 |
InChI Key |
FUJYYCOTKDZNSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=[N+]1[O-])C#N)C |
Origin of Product |
United States |
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